molecular formula C26H23ClN2O2 B11610164 2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol

2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol

Cat. No.: B11610164
M. Wt: 430.9 g/mol
InChI Key: SGTNMWQAEBFUOU-UHFFFAOYSA-N
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Description

2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol is a complex organic compound that belongs to the class of bisindolylmethanes These compounds are characterized by the presence of two indole moieties attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol typically involves the condensation of 2-methylindole with an appropriate aldehyde or ketone in the presence of an acid catalyst. For example, the reaction of 2-methylindole with 4-chloro-6-methoxybenzaldehyde in the presence of sulfuric acid can yield the desired bisindolylmethane compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic substitution reactions can occur at the indole moieties or the phenol ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol involves its interaction with various molecular targets. The indole moieties can interact with biological receptors, enzymes, and proteins, leading to various biological effects. The chloro and methoxy substituents can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the phenol ring, along with the bisindolylmethane structure, distinguishes it from other similar compounds and may confer unique properties .

Properties

Molecular Formula

C26H23ClN2O2

Molecular Weight

430.9 g/mol

IUPAC Name

2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol

InChI

InChI=1S/C26H23ClN2O2/c1-14-23(17-8-4-6-10-20(17)28-14)25(19-12-16(27)13-22(31-3)26(19)30)24-15(2)29-21-11-7-5-9-18(21)24/h4-13,25,28-30H,1-3H3

InChI Key

SGTNMWQAEBFUOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=C(C(=CC(=C3)Cl)OC)O)C4=C(NC5=CC=CC=C54)C

Origin of Product

United States

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